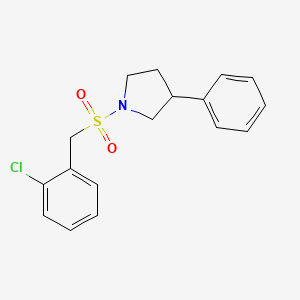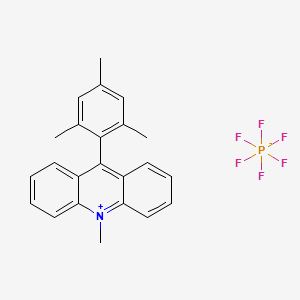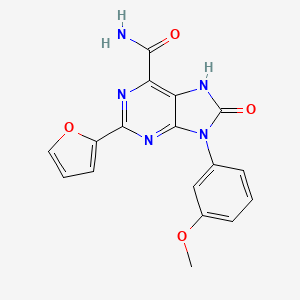
6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a chemical compound with the molecular formula C18H18N2O.ClH . It has a molecular weight of 314.809 .
Synthesis Analysis
The synthesis of 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline involves the use of T3P (50% in EtOAc) added to a mixture of tryptamine and benzaldehyde in a microwave vial . The reaction volume is adjusted with EtOAc and the vessel is sealed. The mixture is then heated under microwave irradiation at 110 °C for 10 minutes . The residue is diluted with EtOAc and washed successively with a saturated solution of NaHCO3 and brine .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It also includes a chloride ion as part of the hydrochloride group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline include the reaction of tryptamine and benzaldehyde in the presence of T3P . This reaction is carried out under microwave irradiation at 110 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride include a molecular weight of 314.809 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which include “6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-Inflammatory Properties
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Properties
Indole derivatives have been widely investigated for their anticancer properties . They have been found to inhibit the growth of various types of cancer cells .
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV . They have been found to inhibit the replication of the virus .
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in the prevention of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have been found to exhibit antimicrobial activity . They have been found to inhibit the growth of various types of bacteria and fungi .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis . They have been found to inhibit the growth of Mycobacterium tuberculosis .
Antidiabetic Properties
Indole derivatives have been found to possess antidiabetic properties . They have been found to improve glucose metabolism and insulin sensitivity .
Eigenschaften
IUPAC Name |
6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O.ClH/c1-21-13-7-8-16-15(11-13)14-9-10-19-17(18(14)20-16)12-5-3-2-4-6-12;/h2-8,11,17,19-20H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBUUFKTKVTIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2844793.png)
![Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B2844794.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline](/img/structure/B2844795.png)
![1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2844796.png)


![2-Ethyl-5-((4-isopropylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2844802.png)



methanone dihydrochloride](/img/structure/B2844807.png)


![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844813.png)